molecular formula C10H15NO3 B12826835 Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12826835
M. Wt: 197.23 g/mol
InChI Key: DIJSTOICFDVRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-oxo-5-azaspiro[34]octane-2-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be achieved through several routes. One common approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can help to slow down or stop the growth of cancer cells.

Comparison with Similar Compounds

Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields of scientific research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(6-7)4-3-8(12)11-10/h7H,2-6H2,1H3,(H,11,12)

InChI Key

DIJSTOICFDVRBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(C1)CCC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.